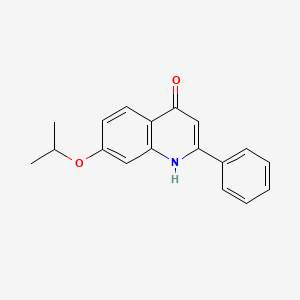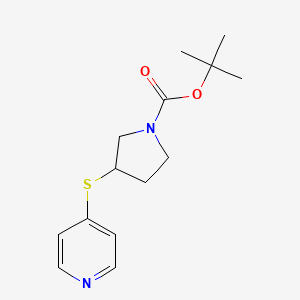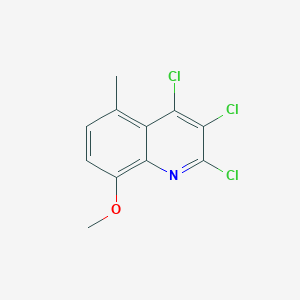
4-Quinolinol, 7-(1-methylethoxy)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL typically involves the Friedländer quinoline synthesis, which is a prominent method for constructing quinoline derivatives. This method involves the condensation of 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration . Poly(phosphoric acid) is often used as an assisting agent in this solvent-free reaction .
Industrial Production Methods: Industrial production of quinoline derivatives, including 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL, often employs green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like NaHSO4·SiO2 have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Phenylquinoline: Shares a similar quinoline core but lacks the isopropoxy group.
4-Quinolone: Another quinoline derivative with different substituents at the 4-position.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in various applications.
Uniqueness: 7-ISOPROPOXY-2-PHENYLQUINOLIN-4-OL is unique due to the presence of the isopropoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other quinoline derivatives .
Properties
CAS No. |
825620-18-6 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-phenyl-7-propan-2-yloxy-1H-quinolin-4-one |
InChI |
InChI=1S/C18H17NO2/c1-12(2)21-14-8-9-15-17(10-14)19-16(11-18(15)20)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,20) |
InChI Key |
WWJSSYQFNXTUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11848159.png)

![Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11848165.png)
![3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11848172.png)



![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)




![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)

